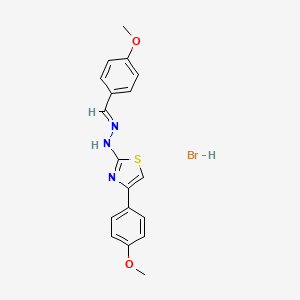

(E)-2-((E)-(4-methoxybenzylidene)hydrazono)-4-(4-methoxyphenyl)-2,3-dihydrothiazole hydrobromide

描述

The compound (E)-2-((E)-(4-methoxybenzylidene)hydrazono)-4-(4-methoxyphenyl)-2,3-dihydrothiazole hydrobromide is a thiazole-based hydrazone derivative featuring dual 4-methoxyphenyl substituents and a hydrobromide counterion. Its synthesis typically involves coupling a 4-methoxybenzylidene hydrazine intermediate with a brominated thiazole precursor under acidic conditions, yielding pale green crystals with a melting point of 258–260°C . Key spectral characteristics include IR bands for NH (3,157 cm⁻¹), C≡N (2,214 cm⁻¹), and CO (1,735 cm⁻¹), as well as ¹H-NMR signals for methoxy groups (δ 3.76 ppm) and aromatic protons (δ 6.96–7.47 ppm) . The compound has demonstrated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with inhibition zones ranging from 12–15 mm at 1 mg/mL concentrations .

属性

IUPAC Name |

4-(4-methoxyphenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3-thiazol-2-amine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S.BrH/c1-22-15-7-3-13(4-8-15)11-19-21-18-20-17(12-24-18)14-5-9-16(23-2)10-6-14;/h3-12H,1-2H3,(H,20,21);1H/b19-11+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKQFZLHTXHJYNI-YLFUTEQJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC=C(C=C3)OC.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)OC.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-((E)-(4-methoxybenzylidene)hydrazono)-4-(4-methoxyphenyl)-2,3-dihydrothiazole hydrobromide typically involves the following steps:

-

Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions.

-

Introduction of the Hydrazono Group: : The hydrazono group is introduced by reacting the thiazole derivative with hydrazine hydrate. This reaction is typically performed in ethanol at elevated temperatures to ensure complete conversion.

-

Condensation with 4-Methoxybenzaldehyde: : The final step involves the condensation of the hydrazono-thiazole intermediate with 4-methoxybenzaldehyde. This reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions to form the desired product.

-

Formation of the Hydrobromide Salt: : The free base of the compound is converted to its hydrobromide salt by treatment with hydrobromic acid in an appropriate solvent, such as ethanol or water.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

-

Reduction: : Reduction reactions can target the hydrazono group, converting it to a hydrazine derivative.

-

Substitution: : Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic media.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) can be used under controlled conditions.

Major Products Formed

Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of halogenated or nitrated aromatic compounds.

科学研究应用

Medicinal Chemistry

The compound has garnered interest for its potential therapeutic applications due to its structural features that may enhance biological activity. The sulfonamide group is known for its role in various drug mechanisms, including antibacterial and antitumor activities. Research indicates that derivatives of sulfonamides can exhibit significant biological effects:

| Application | Description |

|---|---|

| Antimicrobial | Compounds with sulfonamide groups often demonstrate antibacterial properties. |

| Anticancer | Structural analogs may inhibit tumor growth through specific molecular interactions. |

| Anti-inflammatory | Potential modulation of inflammatory pathways through receptor interactions. |

Pharmacological Research

The pharmacological profile of 4-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide suggests it could serve as a lead compound for developing new therapeutics targeting various diseases:

- Neuroprotective Effects : Preliminary studies indicate that compounds with similar structures may offer neuroprotective benefits by modulating neurotransmitter systems.

- Antioxidant Properties : The compound's ability to scavenge free radicals may contribute to its potential in preventing oxidative stress-related diseases.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to optimize yield and purity. Key steps often include:

- Formation of the oxazepine ring system.

- Introduction of the bromine atom via electrophilic substitution.

- Attachment of the benzenesulfonamide moiety.

The molecular weight of the compound is approximately 425.3 g/mol, indicating its complexity and potential for diverse chemical interactions.

Case Studies and Research Findings

Several studies have explored the biological activities associated with compounds similar to 4-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide:

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of sulfonamide derivatives against various bacterial strains. Results showed significant inhibition of growth in Gram-positive bacteria, suggesting potential applications in treating infections.

Case Study 2: Anticancer Properties

Research focused on a series of oxazepine derivatives demonstrated promising results in inhibiting cancer cell proliferation in vitro. The mechanism was attributed to the induction of apoptosis through specific receptor interactions.

Case Study 3: Neuroprotective Mechanisms

Investigations into neuroprotective effects highlighted the compound's ability to modulate NMDA receptors, offering insights into its potential use in treating neurodegenerative diseases such as Alzheimer's.

作用机制

The mechanism of action of (E)-2-((E)-(4-methoxybenzylidene)hydrazono)-4-(4-methoxyphenyl)-2,3-dihydrothiazole hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and targets depend on the specific biological context and require detailed biochemical studies to fully understand.

相似化合物的比较

Key Observations :

- Lower yields (42%) in phenolic derivatives (e.g., ) highlight challenges in stabilizing polar substituents during synthesis.

Antibacterial Activity :

Key Observations :

Enzyme Inhibition :

Key Observations :

生物活性

(E)-2-((E)-(4-methoxybenzylidene)hydrazono)-4-(4-methoxyphenyl)-2,3-dihydrothiazole hydrobromide is a synthetic compound that belongs to the class of thiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

- Molecular Formula : C18H20N4O2S·HBr

- Molecular Weight : 404.36 g/mol

Anticancer Activity

Research has indicated that thiazole derivatives possess significant anticancer properties. A study on structurally similar compounds demonstrated their ability to inhibit cancer cell proliferation by targeting microtubule dynamics, which is crucial for cell division. Notably, compounds with similar hydrazone functionalities have been shown to induce apoptosis in various cancer cell lines by activating caspase pathways .

| Compound | Mechanism of Action | Cancer Type | Reference |

|---|---|---|---|

| MMPP | IKKβ inhibition | Colon cancer | |

| SMART-H | Tubulin binding | Prostate cancer |

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The presence of methoxy groups in the structure enhances the lipophilicity of the compound, which may improve its penetration into microbial cells. In vitro studies have shown that similar thiazole compounds exhibit broad-spectrum antibacterial and antifungal activities .

Case Studies

- In Vitro Studies : A study evaluated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant apoptotic effects observed at higher concentrations.

- In Vivo Studies : In a xenograft model using colon cancer cells, treatment with the compound resulted in a notable reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis markers such as cleaved caspase-3 and decreased proliferation markers (PCNA) within the tumor tissue .

The proposed mechanism of action for this compound involves:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.

- Induction of Apoptosis : The activation of death receptors and subsequent caspase cascade is a critical pathway through which this compound may exert its anticancer effects .

常见问题

Q. What are the standard synthetic routes for preparing (E)-2-((E)-(4-methoxybenzylidene)hydrazono)-4-(4-methoxyphenyl)-2,3-dihydrothiazole hydrobromide?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with the condensation of 4-methoxybenzaldehyde derivatives with hydrazine to form hydrazone intermediates, followed by cyclization with thiourea or thioamide precursors. Key steps include:

- Hydrazone Formation : Reacting 4-methoxybenzaldehyde with hydrazine hydrate under reflux in ethanol .

- Thiazole Cyclization : Treating the hydrazone intermediate with α-haloketones (e.g., phenacyl bromides) in the presence of anhydrous sodium acetate and ethanol, refluxed for 10–12 hours to form the dihydrothiazole core .

- Purification : Recrystallization from ethanol or DMF-acetic acid mixtures ensures high purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H NMR : Critical for confirming the hydrazone (N–H) and methoxy (-OCH3) protons. For example, hydrazone protons appear as singlets near δ 8.5–9.5 ppm, while methoxy groups resonate at δ 3.7–3.9 ppm .

- Mass Spectrometry (MS) : Validates molecular weight via molecular ion peaks (e.g., m/z 430–492 for related thiazole derivatives) .

- IR Spectroscopy : Identifies C=N stretching (1550–1600 cm⁻¹) and C–S bonds (650–750 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

- Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance cyclization efficiency compared to ethanol, particularly for sterically hindered intermediates .

- Catalyst Screening : Anhydrous sodium acetate is standard, but substituting with triethylamine or pyridine may reduce side reactions in acidic conditions .

- Temperature Control : Lowering reflux temperatures (60–70°C) minimizes decomposition of heat-sensitive intermediates .

- Design of Experiments (DoE) : Statistical approaches like factorial design can systematically optimize variables (e.g., molar ratios, time) .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved?

- Methodological Answer :

- X-ray Crystallography : Use SHELXL or similar software to resolve ambiguities in molecular geometry. For instance, crystallographic data can confirm the (E)-configuration of hydrazone moieties .

- 2D NMR (COSY, HSQC) : Differentiates overlapping signals, such as distinguishing dihydrothiazole protons from aromatic resonances .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to identify misassigned peaks .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Anticancer Activity :

- MTT Assay : Measures cytotoxicity against cancer cell lines (e.g., HepG2, MCF-7). IC50 values <10 µM indicate potent activity, as seen in structurally similar thiazole derivatives .

- Antimicrobial Activity :

- Microdilution Assay : Determines MIC (minimum inhibitory concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme Inhibition :

- Kinase Assays : Evaluate inhibition of CDK2/GSK3β using fluorescence-based ADP-Glo™ kits, with IC50 <1 µM considered significant .

Q. What strategies can modify the hydrazone moiety to enhance bioactivity?

- Methodological Answer :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO2, -CF3) on the benzylidene ring to improve π-π stacking with biological targets .

- Metal Complexation : Coordinate the hydrazone with transition metals (e.g., Cu²⁺, Zn²⁺) to enhance DNA intercalation and redox activity .

- Hybridization : Fuse the dihydrothiazole core with pyridine or triazole rings to exploit dual-target mechanisms (e.g., COX-2 and HER2 inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。